Sodium 3-hydroxybenzenesulfonate
Overview
Description
Sodium 3-hydroxybenzenesulfonate, also known as this compound, is an organic compound with the molecular formula C₆H₅NaO₄S. It is a white or yellow crystalline powder that is highly soluble in water. This compound is commonly used as an intermediate in the production of dyes and organic pigments.
Mechanism of Action
Sodium m-Phenolsulfonate is a chemical compound with the molecular formula C6H5NaO4S . It belongs to the class of organic compounds known as benzenesulfonic acids and derivatives . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
It is known that phenolic compounds, which include sodium m-phenolsulfonate, are mainly biosynthesized by the shikimic acid pathway in advanced plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxybenzenesulfonate can be synthesized through the sulfonation of phenol using sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating phenol with concentrated sulfuric acid to form phenolsulfonic acid, which is then neutralized with sodium hydroxide to produce sodium m-phenolsulfonate.
Industrial Production Methods: In industrial settings, the production of sodium m-phenolsulfonate involves continuous-flow processes to ensure high yield and purity. The sulfonation reaction is carefully controlled to avoid over-sulfonation, and the resulting product is purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into phenolic compounds.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 3-hydroxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in esterification reactions and as an intermediate in the synthesis of dyes and pigments.
Biology: It plays a role in the study of polymeric photosensitizers and the photosensitized oxidation of phenol in aqueous solutions.
Medicine: While not directly used as a drug, it is involved in the preparation of certain pharmaceutical intermediates.
Industry: It is used as a nucleating agent in the crystallization of polymers and as a bleach activator in textile industries.
Comparison with Similar Compounds
Sodium p-phenolsulfonate: Similar in structure but with the sulfonate group in the para position.
Sodium o-phenolsulfonate: Similar in structure but with the sulfonate group in the ortho position.
Sodium benzenesulfonate: Lacks the hydroxyl group, making it less reactive in certain reactions.
Uniqueness: Sodium 3-hydroxybenzenesulfonate is unique due to the position of the sulfonate group, which provides distinct reactivity and solubility properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
sodium;3-hydroxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGMNXFMNIFZLK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162176 | |
Record name | Sodium m-phenolsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14278-60-5 | |
Record name | Sodium m-phenolsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium m-phenolsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM M-PHENOLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH50NPO23P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium m-phenolsulfonate in the synthesis of PAFR II, and how does this relate to the catalytic properties of the final resin?
A1: Sodium m-phenolsulfonate serves as a key monomer in the synthesis of the second-generation m-phenolsulfonic acid-formaldehyde resin (PAFR II) catalyst []. It undergoes a condensation polymerization reaction with paraformaldehyde in the presence of an acidic catalyst (H2SO4). The sulfonic acid group (-SO3H) from Sodium m-phenolsulfonate is incorporated into the resin structure. These sulfonic acid groups are the active sites responsible for the catalytic activity of PAFR II in esterification reactions. The strategic positioning of the sulfonic acid group (meta to the phenolic hydroxyl) in PAFR II, as opposed to the para position in the previous generation catalyst, contributes to its enhanced activity and stability.
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